An In-depth Technical Guide to Human Cholecystokinin-33 Receptor Binding Affinity
An In-depth Technical Guide to Human Cholecystokinin-33 Receptor Binding Affinity
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals focused on the quantitative assessment of human cholecystokinin-33 (CCK-33) binding to its cognate G protein-coupled receptors (GPCRs), CCK1R and CCK2R. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind critical experimental choices, from cell model selection to data analysis, ensuring a self-validating and robust methodological approach. We will explore the foundational principles of receptor theory, detail step-by-step protocols for both radioligand and fluorescence-based binding assays, and present a guide to rigorous data interpretation. The ultimate goal is to equip the reader with the expertise to design, execute, and troubleshoot high-fidelity binding affinity studies that generate reliable and reproducible data for basic research and therapeutic development.
Introduction to the Cholecystokinin System
The cholecystokinin (CCK) system is a pivotal signaling network in both the gastrointestinal (GI) tract and the central nervous system (CNS).[1][2] The primary ligand, cholecystokinin, is a peptide hormone that exists in various isoforms derived from post-translational modification of a 150-amino acid precursor.[1] Among these, CCK-33, a 33-amino acid peptide, is a significant biologically active form.[3] The physiological effects of CCK are diverse, ranging from mediating digestion by stimulating pancreatic enzyme secretion and gallbladder contraction to regulating satiety, anxiety, and memory in the brain.[1][2][4]
These actions are mediated by two distinct G protein-coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R).[2] While sharing approximately 50% sequence homology, these receptors exhibit different ligand specificities, tissue distribution, and signaling pathway coupling, which dictates their unique physiological roles.[2][3] Understanding the precise binding affinity of ligands like CCK-33 to these receptors is fundamental to deciphering their function and for the rational design of novel therapeutics targeting a host of disorders, including digestive diseases, anxiety, and certain types of cancer.[2][5][6]
This guide will provide the in-depth technical knowledge required to accurately quantify this critical molecular interaction.
The Molecular Players: CCK-33 and its Receptors
Human Cholecystokinin-33 (CCK-33)
CCK-33 is a peptide hormone originally isolated from the porcine duodenum.[3] It belongs to the gastrin/CCK family, sharing the same five C-terminal amino acids with gastrin, which is crucial for receptor binding and activation.[1][3] The biological activity of CCK peptides is critically dependent on the sulfation of a tyrosine residue located seven amino acids from the C-terminus. CCK1R is highly selective for these sulfated forms, while CCK2R can be activated by both sulfated and non-sulfated peptides with similar high affinity.[7]
Cholecystokinin Receptors: CCK1R and CCK2R
CCK1R and CCK2R are class A GPCRs that, upon ligand binding, undergo a conformational change, enabling them to activate heterotrimeric G proteins and initiate downstream signaling cascades.[2][8]
| Feature | CCK1 Receptor (CCK1R) | CCK2 Receptor (CCK2R) |
| Primary Location | Abundant in the GI tract (e.g., gallbladder, pancreas), and discrete brain regions.[9] | Predominantly found in the CNS (brain) and stomach.[2] |
| Ligand Selectivity | High affinity for sulfated CCK analogs (e.g., CCK-8s, CCK-33s).[7] | High affinity for both sulfated and non-sulfated CCK/gastrin peptides.[7] |
| Primary G Protein Coupling | Gq/11 and Gs.[3] | Primarily Gq/11, with some reports of Gi coupling.[2][5] |
| Key Downstream Pathways | PLC/Ca2+/PKC, AC/cAMP/PKA, MAPK, PI3K/AKT.[5] | PLC/Ca2+/PKC, MAPK, PI3K/AKT.[5] |
| Key Physiological Roles | Regulation of pancreatic secretion, gallbladder contraction, gut motility.[2] | Regulation of gastric acid secretion, anxiety, memory, and pain perception.[2] |
The differential signaling of these receptors is the basis for their distinct physiological effects. For instance, CCK1R's ability to couple to Gs and activate the cAMP pathway is a key differentiator from CCK2R.[3]
Caption: CCK-33 signaling through CCK1R and CCK2R receptors.
Core Principles of Receptor Binding Affinity
Binding affinity describes the strength of the interaction between a ligand (e.g., CCK-33) and its receptor. It is a cornerstone of pharmacology, informing on drug potency and selectivity.
-
The Dissociation Constant (Kd): The most common measure of affinity is the equilibrium dissociation constant, Kd.[10] It is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[10][11] The Kd is the ratio of the off-rate (koff, dissociation) to the on-rate (kon, association) of the ligand-receptor interaction.[12]
-
The Inhibition Constant (Ki): In competitive binding assays, the affinity of an unlabeled test compound is determined by its ability to compete with a labeled ligand. The resulting value is the IC50 (the concentration of competitor that displaces 50% of the labeled ligand). The IC50 is converted to the inhibition constant, Ki, which is a measure of the affinity of the competitor ligand for the receptor.
-
Bmax (Maximum Binding Capacity): This represents the total concentration of receptor sites in the sample, determined from saturation binding experiments.[11]
Methodologies for Quantifying Binding Affinity
The choice of assay depends on the specific research question, available reagents, and instrumentation. Radioligand binding remains the gold standard for its sensitivity and direct nature, while fluorescence-based methods offer a non-radioactive alternative with high-throughput potential.[13]
Essential Preparation: The Receptor Source
The quality of the receptor preparation is paramount for a successful binding assay. The two most common sources are isolated cell membranes and intact cells.
-
Cell Lines: The use of recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, stably expressing the human CCK1R or CCK2R is highly recommended.[14][15] This approach provides a high density of a single receptor subtype, ensuring a robust signal-to-noise ratio. Commercial vendors offer validated cell lines and membrane preparations.[16][17]
-
Membrane Preparation vs. Intact Cells: Isolated membranes are the most common preparation for GPCR binding assays.[14] They allow for precise control over the buffer environment and eliminate complexities like ligand internalization. However, using intact cells can provide a more physiologically relevant context, though they can be more variable.[14]
Protocol 4.1: Cell Membrane Preparation
This protocol is adapted from standard methodologies for GPCR membrane preparation.[8]
-
Cell Culture: Culture CHO-CCK1R or CHO-CCK2R cells to ~90% confluency.
-
Harvesting: Aspirate the culture medium. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) supplemented with a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice. This step is critical for disrupting the cell membrane and releasing intracellular contents.
-
First Centrifugation (Low Speed): Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Second Centrifugation (High Speed): Transfer the supernatant to a fresh tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Final Wash: Discard the supernatant. Resuspend the membrane pellet in ice-cold Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[18]
-
Quantification & Storage: Determine the protein concentration of the membrane preparation using a BCA or Bradford assay. Aliquot the membranes, snap-freeze in liquid nitrogen, and store at -80°C until use.[8]
Radioligand Binding Assays
Radioligand binding assays are highly sensitive and directly measure the interaction between a ligand and receptor. They are typically performed in two formats: saturation and competition.
Caption: General workflow for a competitive radioligand binding assay.
Protocol 4.2.1: Saturation Binding Assay (to determine Kd and Bmax of the radioligand)
This assay determines the affinity (Kd) and density (Bmax) of receptors for a specific radioligand, such as [¹²⁵I]CCK-8.
-
Plate Setup: In a 96-well plate, set up duplicate wells for each concentration of radioligand.
-
Reagent Addition:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of varying concentrations of radioligand (e.g., 0.01-10 nM), and 150 µL of membrane preparation (e.g., 10-20 µg protein/well).
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled CCK-8), 50 µL of varying concentrations of radioligand, and 150 µL of membrane preparation. The purpose of the excess unlabeled ligand is to saturate the receptors, ensuring that any measured radioactivity is due to non-specific binding to the filter, tube walls, etc.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[18]
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Unifilter-96 GF/B) using a cell harvester.[15] This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter (e.g., MicroBeta counter).[18]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression (one-site binding hyperbola) in software like GraphPad Prism to determine the Kd and Bmax values.[18]
-
Protocol 4.2.2: Competition Binding Assay (to determine Ki of CCK-33)
This assay measures the affinity of an unlabeled compound (CCK-33) by its ability to compete for binding with a fixed concentration of a radioligand.
-
Plate Setup: Prepare a 96-well plate with triplicate wells for total binding, non-specific binding, and each concentration of the competitor (CCK-33).
-
Reagent Addition:
-
Add 150 µL of membrane preparation to all wells.
-
Add 50 µL of competing compound (CCK-33, serially diluted) or buffer (for total binding) or excess unlabeled ligand (for NSB).
-
Add 50 µL of radioligand at a concentration near its Kd (determined from the saturation assay).
-
-
Incubation, Termination, and Detection: Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor (CCK-33).
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence-Based Binding Assays
Fluorescence-based assays provide a non-radioactive alternative for studying ligand binding.[13] Techniques like Fluorescence Resonance Energy Transfer (FRET) are particularly powerful.[13][19] A common approach involves using a fluorescently labeled ligand and a receptor tagged with a complementary fluorophore (e.g., Green Fluorescent Protein, GFP).[13]
Principle of FRET-Based Binding Assay
FRET is a distance-dependent energy transfer between a donor and an acceptor fluorophore.[19] In this context:
-
The CCK receptor is genetically tagged with a fluorescent protein (e.g., CCK1R-GFP), which acts as the FRET acceptor.
-
A fluorescent ligand (e.g., a CCK analog labeled with a donor fluorophore like BODIPY) is used.
-
When the fluorescent ligand binds to the tagged receptor, the donor and acceptor are brought into close proximity (<10 nm), allowing FRET to occur.
-
The binding event is detected as an increase in the acceptor's emission upon excitation of the donor.
-
In a competition format, an unlabeled ligand like CCK-33 will compete with the fluorescent ligand, causing a decrease in the FRET signal.
This method allows for real-time, homogeneous (no-wash) measurement of binding in living cells.[13][19]
Data Interpretation and Ensuring Assay Validity
Rigorous data analysis and the inclusion of proper controls are essential for trustworthy results.
-
Self-Validation: Every protocol must be a self-validating system. This is achieved by including controls for total binding and, most importantly, non-specific binding. Specific binding should ideally account for >80% of total binding at the Kd concentration of the radioligand.
-
Data Fitting: Always use non-linear regression analysis for fitting saturation and competition curves. This method is statistically more robust than linearized transformations like the Scatchard plot.
-
Statistical Analysis: Assays should be performed with technical replicates (typically triplicates) and repeated on multiple independent occasions (biological replicates) to ensure reproducibility.
Caption: Logical relationship between binding components for data analysis.
Translational Relevance and Conclusion
The accurate determination of CCK-33 binding affinity to CCK1R and CCK2R is not merely an academic exercise. It is a critical step in the drug discovery pipeline. This data informs structure-activity relationships (SAR), guides lead optimization, and helps predict in vivo potency. For example, developing a highly selective CCK1R agonist may yield a novel treatment for constipation-predominant IBS, while a selective CCK2R antagonist could represent a new therapeutic avenue for anxiety disorders or certain cancers where the CCK system is implicated.[5][9]
This guide has provided a detailed, rationale-driven approach to quantifying human CCK-33 receptor binding affinity. By grounding experimental practice in solid theoretical principles and adhering to rigorous, self-validating protocols, researchers can generate high-quality, reliable data that will advance our understanding of the cholecystokinin system and accelerate the development of next-generation therapeutics.
References
-
Hill, S. J., & Baker, J. G. (2018). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. British Journal of Pharmacology. [Link]
-
Smith, J. P., & Solomon, T. E. (2016). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Cancers. [Link]
-
Dufresne, M., Seva, C., & Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews. [Link]
-
Kazmi, Z., et al. (2023). Heterodimerization of cholecystokinin 1 and cholecystokinin 2 receptors in gallbladder cancer: a new mechanism for carcinogenesis. Journal of Cancer Research and Clinical Oncology. [Link]
-
Wikipedia contributors. (n.d.). Cholecystokinin. Wikipedia. [Link]
-
Sarfraz, M., et al. (2021). The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management. International Journal of Molecular Sciences. [Link]
-
Carrascosa, M. C., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry. [Link]
-
Bu, G., et al. (2022). Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. Poultry Science. [Link]
-
Zhang, R., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Trinquet, E., et al. (2013). Fluorescent ligands to investigate GPCR binding properties and oligomerization. Biochemical Society Transactions. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]
-
Cawston, T. E., et al. (2013). Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor and Elucidation of Its Molecular Basis of Binding. Molecular Pharmacology. [Link]
-
BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader. BMG Labtech. [Link]
-
Kilpatrick, L. E., & Caron, K. M. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]
-
Bjarnadóttir, T. K., et al. (2020). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences. [Link]
-
Björkelund, H., et al. (2016). KD determination from time-resolved experiments on live cells with LigandTracer and reconciliation with end-point flow cytometry measurements. Journal of Receptors and Signal Transduction. [Link]
-
Eurofins Discovery. (n.d.). CCK1 (CCKA) Human Cholecystokinin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Wang, Z., et al. (2021). Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor. Nature Structural & Molecular Biology. [Link]
-
Hulme, E. C. (2013). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. [Link]
-
Öztürk, H., Ozkirimli, E., & Özgür, A. (2018). DeepDTA: deep drug-target binding affinity prediction. arXiv. [Link]
-
CDD Support. (2025). Receptor Binding: One Site Total Binding Curve Fit (Kd). CDD Support. [Link]
Sources
- 1. Cholecystokinin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Human digestive system - Wikipedia [en.wikipedia.org]
- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterodimerization of cholecystokinin 1 and cholecystokinin 2 receptors in gallbladder cancer: a new mechanism for carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. support.collaborativedrug.com [support.collaborativedrug.com]
- 12. KD determination from time-resolved experiments on live cells with LigandTracer and reconciliation with end-point flow cytometry measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor and Elucidation of Its Molecular Basis of Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assays | Revvity [revvity.co.jp]
- 17. ChemiScreen Recombinant Human CCK2 Cholecystokinin Receptor Membrane Preparation Human CCK2 / CCKb GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. | Sigma-Aldrich [sigmaaldrich.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. mdpi.com [mdpi.com]
